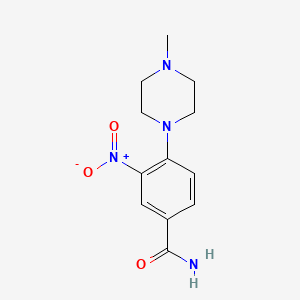
4-(4-biphenylyl)-2-(4-butoxyphenyl)-6H-1,3-oxazin-6-one
説明
4-(4-biphenylyl)-2-(4-butoxyphenyl)-6H-1,3-oxazin-6-one, also known as BPO-27, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. BPO-27 belongs to the family of oxazine derivatives, which are known for their diverse biological and chemical properties.
作用機序
The mechanism of action of 4-(4-biphenylyl)-2-(4-butoxyphenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets, including DNA, enzymes, and receptors. This compound has been shown to bind to DNA and inhibit its replication, leading to cell death. It has also been found to inhibit the activity of enzymes, such as topoisomerase II and β-lactamase, which are involved in DNA replication and bacterial cell wall synthesis, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway. This compound has also been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been found to inhibit the activity of β-lactamase, an enzyme responsible for bacterial resistance to antibiotics.
実験室実験の利点と制限
One of the major advantages of 4-(4-biphenylyl)-2-(4-butoxyphenyl)-6H-1,3-oxazin-6-one is its broad-spectrum activity against cancer cells, fungi, and bacteria. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for further development as an anticancer and antimicrobial agent. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on 4-(4-biphenylyl)-2-(4-butoxyphenyl)-6H-1,3-oxazin-6-one. One of the potential applications of this compound is in the development of new anticancer and antimicrobial drugs. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. In addition, this compound has potential applications in materials science and catalysis, and further research in these areas may lead to new discoveries and applications of this compound.
Conclusion:
In conclusion, this compound is a small molecule with promising potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its broad-spectrum activity against cancer cells, fungi, and bacteria makes it a promising candidate for further development as an anticancer and antimicrobial agent. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
科学的研究の応用
4-(4-biphenylyl)-2-(4-butoxyphenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis. It has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
特性
IUPAC Name |
2-(4-butoxyphenyl)-4-(4-phenylphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-2-3-17-29-23-15-13-22(14-16-23)26-27-24(18-25(28)30-26)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-16,18H,2-3,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTHOWKITRMOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=CC(=O)O2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3955726.png)

![N-(3-{[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]carbonyl}phenyl)propanamide](/img/structure/B3955749.png)
![5-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3955755.png)

![N,N-dimethyl-1-(1-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B3955760.png)
![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B3955771.png)
![3,4,5-triethoxy-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3955780.png)

![3-(1-azepanylcarbonyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3955792.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B3955806.png)
![3-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3955814.png)
![5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3955823.png)